methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate
Description
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone, an amino group at the C3 position, and a 1,2,4-triazole substituent at the C4 position. The (2Z)-configuration of the double bond suggests distinct stereoelectronic properties that influence reactivity and molecular interactions. This compound’s structure combines features seen in pharmaceuticals (e.g., antifungal azoles) and agrochemicals (e.g., sulfonylurea herbicides), making it a versatile candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
methyl (Z)-3-amino-4-(1,2,4-triazol-1-yl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)2-6(8)3-11-5-9-4-10-11/h2,4-5H,3,8H2,1H3/b6-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQSPQDRXLICZ-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CN1C=NC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/CN1C=NC=N1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazole derivative with an appropriate ester. The reaction conditions often include the use of a base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification processes such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial strains such as E. coli and Staphylococcus aureus. In vitro tests demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. In particular, it has been studied for its effects on various cancer cell lines, showing cytotoxicity with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve the disruption of metabolic pathways critical for tumor growth.
Agricultural Science
This compound is also being researched for its applications in agriculture.
Plant Growth Regulation
Research indicates that this compound may function as a plant growth regulator. In trials conducted on Arabidopsis thaliana, the application of this compound resulted in enhanced growth rates and improved resistance to abiotic stress factors like drought . The compound appears to modulate phytohormone levels, particularly auxins and gibberellins.
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Studies revealed that it effectively targets specific pests such as aphids and whiteflies at low concentrations, with a reported LC50 value of 15 µg/mL . This suggests a promising avenue for developing environmentally friendly pest control agents.
Material Science
In material science, this compound is being explored for its role in synthesizing novel polymeric materials.
Coordination Polymers
The compound can act as a ligand in the formation of coordination polymers with transition metals. These materials demonstrate unique properties such as enhanced thermal stability and tunable electronic characteristics . For instance, coordination with zinc ions has resulted in materials suitable for use in sensors and catalysis.
Nanocomposites
Incorporating this compound into polymer matrices has shown potential for creating nanocomposites with improved mechanical properties and reduced flammability . These advancements could lead to applications in packaging and construction materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Degradation Pathways
Triazole derivatives are prone to degradation under light, heat, or hydrolytic conditions. For example:
- Pharmaceutical Impurities: Derivatives like 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}-N-methylethanamine () highlight the propensity of triazole-containing compounds to form stable byproducts during synthesis or storage . The target compound’s enoate ester may undergo hydrolysis to a carboxylic acid, necessitating controlled storage (e.g., light-resistant containers, room temperature) akin to itraconazole formulations .
Biological Activity
Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate, with the chemical formula C7H10N4O2 and CAS number 338405-78-0, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
This compound has a molecular weight of 182.18 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and antifungal properties. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 338405-78-0 |
Antimicrobial Properties
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazole can inhibit the growth of various pathogens, including bacteria and fungi. This compound is hypothesized to possess similar properties due to its structural similarities with known antimicrobial agents.
Case Studies
- Antifungal Activity : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. It was found that modifications to the triazole ring could enhance antifungal potency. This compound may show similar enhancements in activity based on its structural characteristics .
- Antibacterial Effects : Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus. Results indicated that certain substitutions on the triazole ring significantly improved antibacterial activity. This suggests that this compound could be a candidate for further antibacterial studies .
- Cytotoxicity Studies : Research into the cytotoxic effects of triazole compounds has demonstrated their potential as anticancer agents. A study involving various triazole derivatives showed promising results in inhibiting cancer cell proliferation. This compound may exhibit similar cytotoxic effects warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
